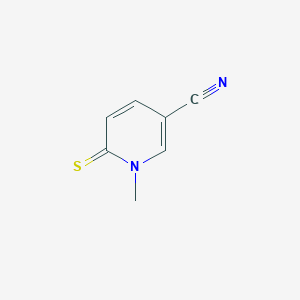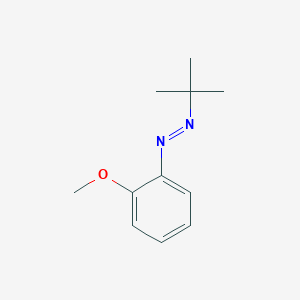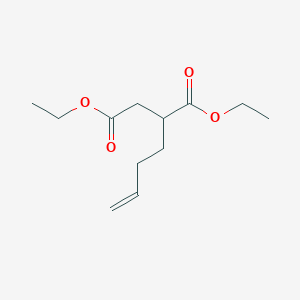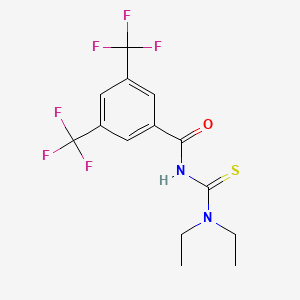
1,1'-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is an organic compound with the molecular formula C16H17Cl It is characterized by the presence of a chloro-substituted propane chain linked to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This Friedel-Crafts alkylation reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents such as ethanol or water at elevated temperatures.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetone.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Major Products:
Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the benzene rings can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
1,2-Dichloro-2-methylpropane: Similar in structure but with two chloro groups on the propane chain.
1,3-Dichloro-2-methylpropane: Another structural isomer with chloro groups at different positions.
1-Chloro-2-methylpropene: Contains a double bond, making it more reactive in certain types of reactions.
Uniqueness: 1,1’-(2-Chloro-2-methylpropane-1,3-diyl)dibenzene is unique due to its specific arrangement of the chloro group and benzene rings, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
832151-67-4 |
|---|---|
Fórmula molecular |
C16H17Cl |
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
(2-chloro-2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H17Cl/c1-16(17,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clave InChI |
AZHBUDXBWRPIBE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)

![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)

![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)




